2-Chloro-4,6-diphenyl-1,3,5-triazine
Overview
Description
2-Chloro-4,6-diphenyl-1,3,5-triazine is a derivative of triazine, a class of nitrogen-containing heterocycles. The triazine core is a versatile scaffold in organic chemistry, often utilized in the synthesis of various compounds with applications ranging from pharmaceuticals to materials science. The presence of chlorine and phenyl substituents on the triazine ring can significantly influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of triazine derivatives can be achieved through various methods. For instance, 2,4,6-trichloro[1,3,5]triazine has been used as a starting material to create a solid-supported chlorotriazine reagent, which is then employed for the synthesis of amides and dipeptides . This demonstrates the utility of chlorinated triazines as intermediates in the construction of more complex organic molecules. Additionally, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol showcases a two-step process that results in a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a 4,6-diamino-1,3,5-triazine derivative has been determined in the solid state, revealing stabilization by intra- and intermolecular hydrogen bonds . This structural information is crucial for understanding the behavior of these compounds in various chemical contexts.
Chemical Reactions Analysis
Chlorinated triazines participate in a variety of chemical reactions. They can act as reagents for chlorination, as demonstrated by the application of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine in the chlorination of activated arenes, olefins, and 1,3-diketones . Furthermore, these compounds can be involved in oxidative synthesis reactions to form heterocycles such as 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4,6-diphenyl-1,3,5-triazine and its analogs are influenced by their molecular structure. For instance, the crystal structure of a related triazine compound, 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine, shows significant distortion between the phenyl and triazine rings, which may affect the degree of aromaticity and, consequently, the reactivity of the ring . The dynamic behavior of triazine derivatives, such as restricted rotation about the amino-triazine bond, can be studied using 2D-Exchange spectroscopy to determine equilibrium constants and activation free energies, providing insight into their chemical behavior in solution .
Scientific Research Applications
Chemical Reactions and Mechanisms
2-Chloro-4,6-diphenyl-1,3,5-triazine is involved in a variety of chemical reactions, demonstrating its versatility. For instance, it can undergo amination with liquid NH3, resulting in 2-amino-4,6-diphenyl-1,3,5-triazine. The amination of 2-chloro-4,6-diphenyl-1,3,5-triazine with liquid NH3 is proved to occur via an SN(AE) process (Simig, Plas, & Landheer, 2010).
Applications in Organic Electronics
2-Chloro-4,6-diphenyl-1,3,5-triazine plays a crucial role in the development of organic electronic materials. For example, it has been used in the synthesis of multifunctional aggregation-induced emission (AIE) fluorophores, which exhibit reversible piezofluorochromic behavior and are useful in nondoped sky-blue organic light-emitting diodes (Liu et al., 2018).
Safety And Hazards
2-Chloro-4,6-diphenyl-1,3,5-triazine is classified as harmful if swallowed, meaning ingestion can lead to adverse effects on health . It also has the ability to cause skin irritation, which may result in discomfort and inflammation upon contact . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
2-Chloro-4,6-diphenyl-1,3,5-triazine has potential applications in the field of medical polymers as an intermediate compound for the synthesis of pharmaceutical drugs . It is also used in the synthesis of kyaphenine (2:4:6-triphenyl-1:3:5-triazine), indicating potential future directions in the field of organic synthesis .
properties
IUPAC Name |
2-chloro-4,6-diphenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPPAMADXTGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274643 | |
Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-diphenyl-1,3,5-triazine | |
CAS RN |
3842-55-5 | |
Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3842-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 231670 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3842-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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